![molecular formula C15H15ClN2OS B2833816 4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-35-4](/img/structure/B2833816.png)
4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
The compound “4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a derivative of tetrahydroquinazolin, which is a type of heterocyclic compound. The “4-chlorobenzyl” and “thio” groups suggest the presence of a chlorine atom and a sulfur atom in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it is used. The presence of the thio and chlorobenzyl groups could potentially make it reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzyl group could potentially increase its lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial/Anticonvulsant Activities
A study by Rajasekaran et al. (2013) reports on the synthesis of novel derivatives of 2-thioxoquinazolin-4(3H)-ones, which include the compound of interest. These compounds were evaluated for antimicrobial and anticonvulsant activities, showing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity in specific derivatives Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013.
Anticancer Potential
N. Sirisoma et al. (2009) discovered a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibiting potent apoptosis induction and significant efficacy in cancer models, including high blood-brain barrier penetration. This underscores the compound's structural class's relevance in developing new anticancer agents N. Sirisoma et al., 2009.
Corrosion Inhibition
S. Saha et al. (2016) evaluated quinazolinone derivatives, including structures similar to the compound of interest, for their corrosion inhibition effectiveness on mild steel in acidic mediums. The study utilized density functional theory (DFT) and molecular dynamics (MD) simulations to understand the mechanism of corrosion inhibition, revealing these compounds' potential in protecting metals from corrosion S. Saha et al., 2016.
Dual Inhibitory Activity
Sandeep Kumar Marvadi et al. (2019) synthesized and evaluated novel dihydroquinoline-1,2,3-triazoles, demonstrating dual inhibition against Mycobacterium tuberculosis and influenza virus. This research highlights the therapeutic versatility of the quinazoline scaffold in addressing infectious diseases Sandeep Kumar Marvadi et al., 2019.
Future Directions
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWVATPWAXATIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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